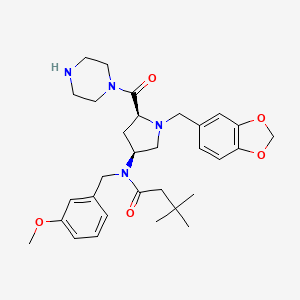

CUR61414

Description

Properties

IUPAC Name |

N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H42N4O5/c1-31(2,3)17-29(36)35(19-22-6-5-7-25(14-22)38-4)24-16-26(30(37)33-12-10-32-11-13-33)34(20-24)18-23-8-9-27-28(15-23)40-21-39-27/h5-9,14-15,24,26,32H,10-13,16-21H2,1-4H3/t24-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHXYKUPFJRJDK-AHWVRZQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)C2CC(N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CC(=O)N(CC1=CC(=CC=C1)OC)[C@H]2C[C@H](N(C2)CC3=CC4=C(C=C3)OCO4)C(=O)N5CCNCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439139 | |

| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334998-36-6 | |

| Record name | CUR 61414 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334998366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 334998-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUR-61414 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/809U4O7OQO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CUR61414: A Deep Dive into its Mechanism of Action as a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It exerts its effects by directly targeting and antagonizing Smoothened (Smo), a pivotal G protein-coupled receptor-like protein within the Hh cascade. By binding to Smo, this compound effectively blocks the downstream signaling events that lead to the activation of Gli transcription factors, which are crucial for cellular proliferation and survival in certain cancers. This targeted inhibition has demonstrated significant anti-tumor activity in preclinical models of basal cell carcinoma (BCC), where aberrant Hh signaling is a key driver of tumorigenesis. This compound has been shown to suppress the proliferation of cancer cells and induce apoptosis, leading to the regression of BCC-like lesions, while having minimal effect on normal cells. This document provides a comprehensive technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation has been implicated in the pathogenesis of several human cancers, most notably basal cell carcinoma. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched-1 (Ptch-1). In the absence of a ligand, Ptch-1 actively inhibits Smoothened (Smo), preventing it from transducing signals.

This compound's mechanism of action is centered on its direct interaction with Smo. It functions as a Smo antagonist, acting downstream of Ptch-1.[1] This is particularly significant as many BCCs arise from inactivating mutations in Ptch-1, leading to constitutive activation of Smo and the downstream pathway. By directly inhibiting Smo, this compound can bypass the defective Ptch-1 and effectively shut down the oncogenic signaling.[1]

Upon binding to Smo, this compound prevents the activation of the signaling cascade that would normally lead to the dissociation of the Suppressor of Fused (SUFU) from the Gli family of transcription factors (Gli1, Gli2, and Gli3). This results in the Gli proteins remaining in the cytoplasm where they are targeted for proteolytic processing into repressor forms or degradation, thus preventing their translocation to the nucleus and the subsequent transcription of Hh target genes. These target genes include those involved in cell cycle progression, proliferation (e.g., Cyclin D1, N-myc), and cell survival (e.g., Bcl-2).

Quantitative Data

The potency and binding affinity of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 100-200 nM | Hh-responsive reporter cell line (s12) | [2] |

| Ki | 44 nM | Smoothened (Smo) binding assay | [2] |

Table 1: In Vitro Potency and Binding Affinity of this compound

| Experimental Model | Treatment | Outcome | Reference |

| In vitro Basal Cell Carcinoma (BCC) model | This compound (1 µM) | Significant decrease in the size and number of basaloid structures | [3] |

| In vitro BCC model | This compound (1 µM) | Significant reduction in proliferation of basaloid nest cells | [3] |

| In vitro BCC model | This compound (1 µM) | Significant increase in apoptosis of basaloid nest cells | [3] |

| UV-induced basaloid lesion model in mice | This compound (5 µM) | Reduction in the number of basaloid lesions | [3] |

Table 2: Preclinical Efficacy of this compound

Signaling Pathway Diagram

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Protocols

Hedgehog-Responsive Reporter Assay

This assay was utilized to screen for small molecule inhibitors of the Hh pathway.

Cell Line: Hh-responsive reporter cell line (s12).

Protocol:

-

Plate s12 cells in 96-well plates at a density of 20,000–30,000 cells per well.

-

Culture for 24 hours in DMEM supplemented with 10% FBS, penicillin, streptomycin, and glutamine.

-

Replace the medium with a low-serum medium (0.5% FBS).

-

Add test compounds (e.g., this compound) at desired concentrations in the presence of 0.5 µg/ml of the Hh pathway agonist, Shh-N-octyl.

-

Incubate the plates for 24 hours.

-

Measure luciferase activity using a commercial luciferase assay system (e.g., LucLite kit) according to the manufacturer's instructions.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.

In Vitro Basal Cell Carcinoma (BCC) Model

This model was developed to test the efficacy of Hh inhibitors in a tissue context that mimics BCC.

Tissue Source: Embryonic skin punches from Ptc+/--lacZ mice.

Protocol:

-

Generate 4-mm skin punches from embryonic mice.

-

Culture the skin punches in a suitable medium.

-

To induce the formation of basaloid lesions, treat the punches with Shh-N-octyl protein for 6 days.

-

For regression studies, after the initial 6-day induction, continue the culture for an additional 4 days in the presence of Shh-N-octyl with either vehicle (e.g., 0.5% DMSO) or this compound (e.g., 1 µM).

-

For proliferation and apoptosis analysis, after the 6-day induction, treat with vehicle or this compound for 48 hours.

-

Fix, embed, and section the skin punches for histological analysis.

Analysis of Proliferation and Apoptosis

Proliferation Assay (PCNA Staining):

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using a suitable method (e.g., heat-induced epitope retrieval in citrate buffer).

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).

-

Wash and incubate with a biotinylated secondary antibody.

-

Apply a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstain with hematoxylin.

-

Quantify the number of PCNA-positive cells within the basaloid lesions.

Apoptosis Assay (TUNEL Staining):

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissues with proteinase K.

-

Incubate the sections with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling).

-

Wash and apply a streptavidin-HRP conjugate.

-

Develop the signal with a chromogen like DAB.

-

Counterstain with a suitable nuclear stain.

-

Quantify the number of TUNEL-positive (apoptotic) cells within the basaloid lesions.

Experimental Workflow Diagram

Caption: Workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with a clear mechanism of action targeting Smoothened. Its ability to potently inhibit Hh signaling, suppress cell proliferation, and induce apoptosis in preclinical models of basal cell carcinoma underscores its potential as a therapeutic agent. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of Smo antagonists for the treatment of Hh-driven cancers. Although its clinical development was suspended, the study of this compound has provided valuable insights into the therapeutic targeting of the Hedgehog pathway.

References

CUR61414: An In-Depth Technical Guide to a Hedgehog Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. It functions by directly binding to and antagonizing the G protein-coupled receptor, Smoothened (Smo), a key transducer of the Hh signal.[1][2][3] Identified through high-throughput screening, this compound demonstrated significant promise in preclinical studies, particularly in the context of basal cell carcinoma (BCC), where aberrant Hh pathway activation is a primary oncogenic driver.[1][4][5][6][7] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative activity data, detailed experimental protocols for its evaluation, and a summary of its clinical development.

Introduction to the Hedgehog Signaling Pathway and this compound

The Hedgehog signaling pathway is a crucial regulator of embryonic development and tissue homeostasis.[8] In the canonical pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH1) alleviates its inhibition of Smoothened (Smo).[8] This allows Smo to signal downstream, leading to the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.

Dysregulation of the Hh pathway, often through mutations in PTCH1 or SMO, is implicated in the pathogenesis of several cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[8] This has made the pathway an attractive target for therapeutic intervention.

This compound emerged as a synthetic aminoproline-class compound that specifically targets Smo.[1][8] Its ability to inhibit Hh signaling downstream of PTCH1 makes it effective even in cancers driven by inactivating mutations in PTCH1.[1][9] Preclinical studies highlighted its capacity to suppress proliferation and induce apoptosis in cancer cells with activated Hh signaling, while sparing normal cells.[1][9][10][11]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's activity based on available preclinical data.

| Parameter | Value | Reference |

| IC50 | 100-200 nM | [1][2][10] |

| Ki (for Smoothened) | 44 nM | [1][2][10] |

Table 1: In Vitro Activity of this compound

| Animal Model | Tumor Type | Efficacy | Reference |

| Mouse | UV-induced BCC-like lesions | Shrank existing lesions and blocked the induction of new lesions | [10] |

| Mouse | Ptch+/- embryonic BCC model | Prevented formation and promoted regression of basaloid lesions | [12] |

Table 2: In Vivo Efficacy of this compound

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog pathway through direct binding to the Smoothened receptor. Competition studies with the natural Smoothened antagonist cyclopamine and a Smo agonist have confirmed this direct interaction.[12] By binding to Smo, this compound prevents the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade that leads to the activation of Gli transcription factors.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Gli-Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway by measuring the transcriptional activity of Gli.

Materials:

-

NIH-3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control (for normalization).

-

DMEM supplemented with 10% calf serum, penicillin, and streptomycin.

-

Shh-conditioned medium (as a source of Hh ligand).

-

This compound stock solution (in DMSO).

-

96-well cell culture plates.

-

Dual-Luciferase® Reporter Assay System (Promega).

-

Luminometer.

Procedure:

-

Seed the Gli-reporter NIH-3T3 cells in a 96-well plate at a density that allows them to reach confluency at the time of the assay.

-

Culture the cells for 24 hours.

-

Replace the medium with low-serum medium (e.g., 0.5% calf serum).

-

Add Shh-conditioned medium to stimulate the Hedgehog pathway.

-

Concurrently, treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for 30-48 hours.

-

Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

-

Measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.

-

Calculate the ratio of firefly to Renilla luciferase activity to normalize for cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Smoothened Binding Assay

This assay measures the direct binding of this compound to the Smoothened receptor. A competitive binding format is often used with a fluorescently labeled ligand.

Materials:

-

HEK293T cells.

-

Expression vector for Smoothened (e.g., with an N-terminal tag for detection).

-

BODIPY-cyclopamine (fluorescently labeled Smo antagonist).

-

This compound stock solution (in DMSO).

-

Poly-D-lysine coated 96-well plates.

-

Fluorescence plate reader or high-content imaging system.

Procedure:

-

Seed HEK293T cells on poly-D-lysine coated plates.

-

Transfect the cells with the Smoothened expression vector.

-

Allow 24 hours for protein expression.

-

Wash the cells with a suitable buffer (e.g., Opti-MEM).

-

Add a fixed concentration of BODIPY-cyclopamine to the cells.

-

Simultaneously, add increasing concentrations of unlabeled this compound to compete for binding.

-

Incubate for 1-2 hours at 37°C.

-

Wash the cells to remove unbound ligands.

-

Measure the fluorescence intensity in each well using a plate reader or quantify cell-associated fluorescence using a high-content imager.

-

The displacement of BODIPY-cyclopamine by this compound indicates competitive binding. The data can be used to calculate the Ki value.

In Vitro Basal Cell Carcinoma (BCC) Model

This organotypic culture system models the growth of BCC-like lesions and can be used to assess the efficacy of inhibitors.

Materials:

-

Embryonic mouse skin explants or human skin biopsies.

-

Cell culture inserts.

-

Keratinocyte growth medium.

-

Shh protein or Shh-expressing cells to induce basaloid nests.

-

This compound stock solution (in DMSO).

-

Histology reagents (formalin, paraffin, H&E stain).

-

Antibodies for immunohistochemistry (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis).

Procedure:

-

Place skin explants on cell culture inserts at the air-liquid interface.

-

To induce BCC-like lesions, treat the cultures with Shh protein or co-culture with Shh-expressing cells.

-

After the formation of basaloid nests (typically 5-7 days), treat the cultures with this compound or vehicle control.

-

Continue the treatment for an additional 4-7 days, replacing the medium and compound every 2-3 days.

-

Fix the explants in formalin and embed in paraffin.

-

Section the tissue and perform Hematoxylin and Eosin (H&E) staining to visualize the morphology of the basaloid lesions.

-

Perform immunohistochemistry for markers of proliferation (Ki67) and apoptosis (cleaved caspase-3) to assess the effect of this compound on these processes within the lesions.

Chick Neural Plate Explant Assay

This ex vivo assay assesses the effect of Hh pathway inhibitors on the differentiation of neural progenitors, which is dependent on a gradient of Shh signaling.

Materials:

-

Fertilized chicken eggs, incubated to Hamburger-Hamilton (HH) stage 10-11.

-

Collagen matrix.

-

Shh protein.

-

This compound stock solution (in DMSO).

-

Antibodies against neural fate markers (e.g., Pax7, Nkx2.2).

-

Fixative (e.g., 4% paraformaldehyde).

-

Fluorescence microscope.

Procedure:

-

Dissect the intermediate region of the neural tube from HH stage 10-11 chick embryos.

-

Embed the neural plate explants in a collagen matrix.

-

Culture the explants in the presence of Shh protein to induce ventral neural fates.

-

Treat the explants with different concentrations of this compound or vehicle control.

-

Culture for 24-48 hours.

-

Fix the explants and perform whole-mount immunostaining for Pax7 (a dorsal marker repressed by high Hh signaling) and Nkx2.2 (a ventral marker induced by Hh signaling).

-

Image the explants using a fluorescence microscope and quantify the expression domains of the markers to assess the inhibitory effect of this compound on Shh-mediated neural patterning.[13]

Visualizations

Hedgehog Signaling Pathway and the Action of this compound

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

Experimental Workflow for In Vitro Efficacy Testing of this compound

Caption: Workflow for the preclinical in vitro and ex vivo evaluation of this compound.

Clinical Development and Future Perspectives

A Phase I clinical trial was initiated to evaluate the safety and efficacy of a topically applied formulation of this compound for the treatment of superficial or nodular BCC in humans.[10] Despite promising preclinical results in mouse models, the topical formulation did not demonstrate clinical activity.[10] Analysis of the human BCC lesions post-treatment showed no change in the expression of the Hh target gene GLI1, indicating a lack of sufficient drug exposure at the tumor site.[10] Consequently, the clinical development of this compound was suspended.[8][9]

The challenges encountered with the topical delivery of this compound highlight the complexities of translating preclinical findings, particularly with topical agents, from mouse models to human patients. Differences in skin physiology and drug penetration are likely contributing factors. While this compound itself did not progress to later-stage clinical trials, the research and development efforts surrounding it have contributed valuable knowledge to the field of Hh pathway inhibitors. The compound remains a useful tool for in vitro and in vivo studies of Hedgehog signaling. Future development of Smoothened inhibitors may require a focus on optimizing drug delivery systems or exploring systemic administration for certain cancer types.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CUR-61414 [bio-gems.com]

- 3. Characterisation of a novel in vitro model of Basal cell carcinoma (BCC) through stable PTCH1 suppression in immortalised human keratinocytes [qmro.qmul.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of a small molecule inhibitor of the hedgehog signaling pathway: effects on basal cell carcinoma-like lesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. identification-of-a-small-molecule-inhibitor-of-the-hedgehog-signaling-pathway-effects-on-basal-cell-carcinoma-like-lesions - Ask this paper | Bohrium [bohrium.com]

- 8. mdpi.com [mdpi.com]

- 9. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting the Sonic Hedgehog Signaling Pathway: Review of Smoothened and GLI Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

The Cellular Target of CUR61414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues.[3][4] However, aberrant reactivation of Hh signaling is a key driver in the pathogenesis of certain cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[5][6] this compound was identified through high-throughput screening for its ability to block Hh pathway activity and has been investigated as a potential therapeutic agent for these malignancies.[7][8] This technical guide provides an in-depth overview of the cellular target of this compound, supported by quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and workflows.

The Primary Cellular Target: Smoothened (Smo)

The direct cellular target of this compound is the seven-transmembrane protein Smoothened (Smo), a key signal transducer in the Hedgehog pathway.[1][5][9] this compound is a synthetic antagonist that binds to and inhibits the activity of Smo.[2][10] This interaction has been demonstrated through competition studies with known Smo ligands, such as cyclopamine and Smo agonists.[7] By targeting Smo, this compound effectively blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.[3][4]

Quantitative Data: Potency and Binding Affinity

The inhibitory activity and binding affinity of this compound for Smoothened have been quantified in various assays. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 100-200 nM | Shh-Light II Cells | [1] |

| 0.2 µM | Murine S12 Cells (Gli-luciferase assay) | [8] | |

| 1.5 µM | Human HEPM Cells (Gli-luciferase assay) | [8] | |

| Kᵢ | 44 nM | Selective binding to Smoothened | [1][9] |

Table 1: Quantitative analysis of this compound's inhibitory activity and binding affinity.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[4] In the absence of a ligand, PTCH inhibits the activity of Smoothened.[3] Binding of Hh to PTCH alleviates this inhibition, allowing Smo to activate a downstream signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3).[11] Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, which are involved in cell proliferation, survival, and differentiation.[4][10]

This compound acts as an antagonist of Smoothened, thereby blocking the pathway even in the presence of an activating Hh signal or in cases where PTCH is mutated and non-functional, a common occurrence in BCC.[2][5] By inhibiting Smo, this compound prevents the activation of Gli transcription factors, leading to a suppression of Hh target gene expression.[7] This ultimately results in the inhibition of proliferation and the induction of apoptosis in cancer cells that are dependent on aberrant Hh signaling for their growth and survival.[1][2][12]

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments that identified and characterized the cellular target of this compound are proprietary to the conducting research institutions and not fully available in the public domain. However, the principles and general methodologies of the key assays are described below.

High-Throughput Screening with a GLI-Luciferase Reporter Assay

This assay was instrumental in the initial identification of this compound as a Hedgehog pathway inhibitor.[7]

Principle: This cell-based assay utilizes a reporter gene system to measure the activity of the Hedgehog signaling pathway. Cells are engineered to express the firefly luciferase enzyme under the control of a promoter containing binding sites for the Gli transcription factor. Activation of the Hh pathway leads to Gli-mediated transcription of the luciferase gene, resulting in light emission that can be quantified.

General Methodology:

-

Cell Culture: Mouse C3H10T1/2 cells, which are responsive to Hh signaling, are stably transfected with a Gli-responsive luciferase reporter construct.

-

Compound Treatment: Cells are plated in multi-well plates and treated with a library of small molecules, including this compound, at various concentrations.

-

Pathway Activation: The Hedgehog pathway is activated, typically by the addition of a Smoothened agonist or conditioned media containing the Shh ligand.

-

Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase substrate is added.

-

Data Acquisition: The luminescence produced is measured using a luminometer. A decrease in luminescence in the presence of a compound indicates inhibition of the Hedgehog pathway.

Competitive Radioligand Binding Assay

This assay was employed to demonstrate the direct binding of this compound to Smoothened and to determine its binding affinity (Kᵢ).

Principle: This assay measures the ability of an unlabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (Smoothened). The amount of radioactivity bound to the receptor is inversely proportional to the affinity and concentration of the competing compound.

General Methodology:

-

Membrane Preparation: Cell membranes expressing Smoothened are prepared from a suitable cell line.

-

Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled Smoothened ligand (e.g., ³H-cyclopamine) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radiolabeled ligand) is determined. The Kᵢ is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Conclusion

The primary cellular target of this compound is unequivocally the Smoothened receptor, a central component of the Hedgehog signaling pathway. By directly binding to and antagonizing Smo, this compound effectively abrogates the oncogenic signaling cascade in cancers driven by aberrant Hh pathway activation. The potent inhibitory activity and selective binding of this compound to Smoothened have been well-characterized through a variety of in vitro assays. This detailed understanding of its mechanism of action provides a solid foundation for further research and development of Smoothened inhibitors as targeted cancer therapeutics.

References

- 1. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Hedgehog (Hh) Reporter Activity Assay [bio-protocol.org]

- 4. Kozielewicz lab - A NanoBRET-Based Binding Assay for Smoothened Allows [kozielewicz.com]

- 5. web.stanford.edu [web.stanford.edu]

- 6. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pnas.org [pnas.org]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Structural basis for Smoothened receptor modulation and chemoresistance to anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of a novel Smoothened antagonist that potently suppresses Hedgehog signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CUR61414: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUR61414 is a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] As a synthetic aminoproline class compound, it has been investigated for its potential therapeutic applications, particularly in the context of cancers driven by aberrant Hh pathway activation, such as basal cell carcinoma (BCC).[2][3] This document provides a comprehensive overview of the structure, physicochemical properties, mechanism of action, and key experimental findings related to this compound.

Structure and Physicochemical Properties

This compound is characterized by a specific chemical structure that enables its interaction with the Smoothened (Smo) receptor. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | N-[(3S,5S)-1-(1,3-benzodioxol-5-ylmethyl)-5-(piperazine-1-carbonyl)pyrrolidin-3-yl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide | |

| Molecular Formula | C₃₁H₄₂N₄O₅ | |

| Molecular Weight | 550.7 g/mol | |

| CAS Number | 334998-36-6 | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and ethanol | |

| Purity | >98% |

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding relieves the inhibition of PTCH1 on the G protein-coupled receptor-like molecule Smoothened (Smo). The activation of Smo leads to a signaling cascade that culminates in the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[4]

This compound functions as an antagonist of the Hh pathway by directly binding to Smoothened.[4] This interaction prevents the conformational changes in Smo that are necessary for its activation, thereby blocking the downstream signaling cascade.[4]

Figure 1: Simplified Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data

The inhibitory potency of this compound has been quantified in various assays.

| Parameter | Value | Assay | Reference |

| IC₅₀ | 100-200 nM | Hedgehog-reporter assay (s12 cells) | [1][2] |

| Kᵢ | 44 nM | Smoothened binding assay | [1] |

Key Experimental Findings and Protocols

Hedgehog-Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.

Experimental Workflow:

Figure 2: Workflow for the Hedgehog-reporter assay to evaluate this compound activity.

Detailed Protocol:

-

Cell Culture: An Hh-responsive reporter cell line, s12, was utilized.[5] Cells were plated in 96-well plates at a density of 20,000–30,000 cells per well.[5] They were grown for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin/glutamine.[5]

-

Treatment: The growth medium was replaced with a low serum medium containing 0.5% FBS.[5] this compound was added at various concentrations in the presence of 0.5 µg/ml of a highly active form of the Sonic Hedgehog protein (ShhOCT).[5]

-

Luciferase Assay: After a 24-hour incubation period, luciferase activity was measured using a commercial kit (e.g., LucLite kit).[5] The IC₅₀ value, the concentration of this compound that inhibits 50% of the Hh-induced luciferase activity, was then determined.[5]

Chick Neural Plate Explant Assay

This ex vivo assay confirms the inhibitory effect of this compound on Hh-induced cell fate decisions in a developing tissue context.

Detailed Protocol:

-

Embryo Staging and Dissection: Fertilized chicken eggs are incubated to the desired developmental stage, typically Hamburger-Hamilton (HH) stage 4.[6] The embryos are explanted, and the neural plate is dissected.

-

Explant Culture: The neural plate explants are cultured in a suitable medium.

-

Treatment: Explants are treated with Shh protein to induce the expression of ventral neural markers, such as Nkx2.2.[5] Concurrently, varying concentrations of this compound are added to assess its inhibitory effect.

-

Analysis: After a defined culture period (e.g., 48 hours), the expression of neural markers is analyzed, typically by immunohistochemistry or in situ hybridization. This compound was shown to reverse the Shh-induced expression of these markers.[5]

In Vitro Skin Punch Culture Model of Basal Cell Carcinoma

This model utilizes skin biopsies from genetically engineered mice that are predisposed to developing BCC-like lesions to test the efficacy of Hh inhibitors.

Experimental Workflow:

Figure 3: Workflow for the in vitro skin punch culture model to assess this compound efficacy.

Detailed Protocol:

-

Tissue Collection: 4 mm skin punch biopsies are taken from UV-irradiated Ptch+/- heterozygous mice, which develop basaloid lesions resembling BCC.[5]

-

Culture and Treatment: The skin punches are cultured in an appropriate medium. They are then treated with this compound (e.g., 1 µM) or a vehicle control.

-

Histological Analysis: After the treatment period, the biopsies are fixed, embedded in paraffin, and sectioned.[5]

-

Immunohistochemistry for Proliferation (PCNA):

-

Deparaffinize and rehydrate tissue sections.

-

Perform antigen retrieval, for example, by heating sections in 10mM Tris with 1mM EDTA, pH 9.0, for 45 minutes at 95°C.[7]

-

Incubate with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA).

-

Use a standard secondary antibody detection system.

-

Counterstain and mount.

-

-

TUNEL Assay for Apoptosis:

-

Deparaffinize and rehydrate tissue sections.

-

Permeabilize the tissue, for instance, with Proteinase K.

-

Incubate with the TdT reaction mix, which labels the 3'-OH ends of fragmented DNA.[8]

-

Detect the labeled DNA fragments using a fluorescently labeled antibody or streptavidin conjugate.[8]

-

Counterstain and mount.

-

-

Quantification: The number of PCNA-positive (proliferating) and TUNEL-positive (apoptotic) cells within the basaloid lesions is counted and expressed as a percentage of the total number of cells.[5]

In Vivo Studies in a Mouse Model of BCC

The therapeutic potential of this compound has also been evaluated in a genetically engineered mouse model of BCC.

Detailed Protocol:

-

Animal Model: Ptch1+/- K14CreER p53 fl/fl mice, which develop BCCs, were used.

-

Topical Formulation: this compound was formulated as a 3.5% (wt/wt) topical aqueous base cream. An aqueous cream typically consists of an oil-in-water emulsion containing paraffins, emulsifying agents, and purified water.[4][9]

-

Treatment Regimen: The cream was applied topically to the tumors twice daily, five days a week, for up to 42 days.[10]

-

Efficacy Evaluation: Tumor size was measured regularly. At the end of the study, tumors were excised for histological and molecular analysis, including the assessment of Hh target gene expression (e.g., Gli1).[10]

Results Summary:

| Finding | Experimental Model | Reference |

| Inhibition of Hh-induced luciferase activity (IC₅₀ = 100-200 nM) | Hedgehog-reporter assay (s12 cells) | [1][2] |

| Reversal of Shh-induced neural marker expression | Chick neural plate explant assay | [5] |

| Regression of pre-formed BCC-like structures | In vitro skin punch culture | [5] |

| Inhibition of proliferation (decreased PCNA staining) in basaloid nests | In vitro skin punch culture | [5] |

| Induction of apoptosis (increased TUNEL staining) in basaloid nests | In vitro skin punch culture | |

| Significant tumor regression | In vivo topical application in a mouse model of BCC | [10] |

| Down-regulation of Gli1 expression in normal mouse skin | In vivo depilatory mouse model | [10] |

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with demonstrated activity in a range of preclinical models. Its ability to antagonize Smoothened and consequently suppress downstream signaling makes it a valuable tool for research into Hh-driven processes and a potential candidate for therapeutic development, particularly for topical treatment of skin cancers like basal cell carcinoma. The detailed experimental protocols provided herein offer a foundation for further investigation into the biological effects and therapeutic applications of this compound.

References

- 1. Commissioned Paper: Topical Dosage Form Development and Evaluation - Compounded Topical Pain Creams - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Novel Hedgehog pathway targets against Basal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.biologists.com [journals.biologists.com]

- 7. PCNA (Proliferating Cell Nuclear Antigen) Monoclonal Antibody (PCNA, 694) (5111-MSM2-P1) [thermofisher.com]

- 8. Mouse Phenotyping UCSD University of California San Diego [mousepheno.ucsd.edu]

- 9. medicines.org.uk [medicines.org.uk]

- 10. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CUR61414: Discovery, Mechanism, and Clinical History

For Researchers, Scientists, and Drug Development Professionals

Abstract

CUR61414 is a novel, potent, and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] Identified through high-throughput screening, this aminoproline class compound selectively binds to the G protein-coupled receptor-like protein Smoothened (Smo), a key transducer of the Hh signal.[1] Preclinical studies demonstrated the potential of this compound in treating cancers driven by aberrant Hh pathway activation, particularly basal cell carcinoma (BCC). However, these promising early results did not translate into clinical efficacy in a Phase I trial of a topical formulation. This guide provides a comprehensive technical overview of this compound, from its initial discovery to its clinical evaluation, with a focus on the experimental methodologies and quantitative data that have defined its scientific journey.

Discovery and Initial Characterization

This compound was identified from a high-throughput screen of over 100,000 compounds using a Gli-luciferase reporter assay in mouse C3H10T1/2 cells. This assay is a standard method for identifying modulators of the Hh pathway, as Gli transcription factors are the terminal effectors of the signaling cascade.

Quantitative Data Summary

The following table summarizes the key quantitative parameters that define the potency and binding affinity of this compound.

| Parameter | Value | Description |

| IC50 | 100-200 nM | The half maximal inhibitory concentration, representing the concentration of this compound required to inhibit the Hh signaling pathway by 50%.[1][2] |

| Ki | 44 nM | The inhibition constant, indicating the binding affinity of this compound to its target, Smoothened (Smo).[1][2] |

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a critical regulator of embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation is a known driver of several cancers, including basal cell carcinoma.

Signaling Pathway Diagram

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH inhibits the activity of Smoothened (Smo). Ligand binding to PTCH relieves this inhibition, allowing Smo to activate the Gli family of transcription factors (Gli1, Gli2, and Gli3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened (SMO).

This compound acts by directly binding to and antagonizing the activity of Smo.[2] This prevents the downstream activation of Gli transcription factors, thereby inhibiting the pro-proliferative and anti-apoptotic effects of the Hh pathway in cancer cells.

Preclinical Evaluation

The efficacy of this compound was evaluated in several preclinical models, primarily focused on basal cell carcinoma.

Key Preclinical Experiments and Protocols

This cell-based assay was fundamental to the discovery and characterization of this compound.

-

Objective: To quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of Gli.

-

Methodology:

-

Cell Line: Mouse C3H10T1/2 cells, which are responsive to Hh signaling, were stably transfected with a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Treatment: Cells were treated with a Hh pathway agonist (e.g., Shh-conditioned media or a Smo agonist like SAG) in the presence or absence of varying concentrations of this compound.

-

Measurement: Luciferase activity was measured using a luminometer. A decrease in luciferase activity in the presence of this compound indicated inhibition of the Hh pathway.

-

-

Experimental Workflow:

Caption: Workflow for the Gli-luciferase reporter assay to screen for Hedgehog pathway inhibitors.

To assess the therapeutic potential of this compound in a more disease-relevant context, in vitro models of BCC were developed.

-

Objective: To determine the effect of this compound on the proliferation and apoptosis of BCC-like lesions.

-

Methodology:

-

Model System: Two primary models were used: embryonic skin punches from Ptch1+/- mice treated with Shh protein to induce basaloid nests, and skin from adult Ptch1+/- mice with UV-induced microscopic BCCs.[3]

-

Treatment: The skin cultures were treated with this compound.

-

Analysis: The effects on the BCC-like lesions were assessed through histological analysis, including H&E staining for morphology, PCNA staining for proliferation, and TUNEL staining for apoptosis.

-

-

Results: In these models, this compound was shown to arrest the proliferation of basal cells within the BCC-like lesions and induce apoptosis, leading to the regression of the lesions without affecting the surrounding normal skin cells.[4]

Clinical Development

Based on the promising preclinical data, a topical formulation of this compound was advanced to a Phase I clinical trial for the treatment of superficial or nodular BCC in humans.

Phase I Clinical Trial

-

Study Design: A Phase I, double-blind, randomized, placebo-controlled, multicenter study.[3]

-

Objective: To evaluate the safety, tolerability, and clinical activity of topically applied this compound.

-

Patient Population: Patients with superficial or nodular basal cell carcinomas.

-

Results: The topical formulation of this compound was found to be safe and well-tolerated. However, it demonstrated no clinical activity in the human BCC lesions.[3] Post-treatment analysis of the lesions showed no change in the expression of GLI1, a downstream target of the Hh pathway, indicating a lack of drug exposure at the target site.[3]

Clinical Trial Data Summary

| Endpoint | Result |

| Safety and Tolerability | Good |

| Clinical Activity (Complete Clearance) | No significant difference from placebo |

| Target Engagement (GLI1 Expression) | No significant change |

Conclusion and Future Directions

This compound is a potent and selective inhibitor of the Hedgehog signaling pathway that showed significant promise in preclinical models of basal cell carcinoma. The failure to translate this efficacy into a clinical setting with a topical formulation highlights the challenges of drug delivery and the potential differences in skin penetration and metabolism between murine models and human subjects. While the clinical development of this specific molecule was halted, the discovery and investigation of this compound have provided valuable insights into the therapeutic potential of targeting the Hedgehog pathway in cancer and have underscored the critical importance of formulation and bioavailability in the development of topical oncology drugs. Future research in this area may focus on developing more effective delivery systems for Smoothened inhibitors or exploring their use in combination with other therapeutic agents.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. CUR 61414, Hedgehog signaling pathway antagonist (CAS 334998-36-6) | Abcam [abcam.com]

- 3. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

CUR61414: A Technical Guide for Investigating the Hedgehog Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CUR61414, a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway. This document details its mechanism of action, quantitative parameters, and established experimental protocols for its use as a research tool in studying Hedgehog signaling, particularly in the context of oncology and developmental biology.

Introduction to the Hedgehog Pathway and this compound

The Hedgehog signaling pathway is a crucial regulator of cellular processes during embryonic development.[1] In adult organisms, the pathway is mostly quiescent but can be reactivated in tissue repair and regeneration. Aberrant activation of the Hh pathway is a known driver in several human cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH). This binding relieves the inhibition that PTCH exerts on Smoothened (SMO), a G protein-coupled receptor-like molecule.[1] The disinhibition of SMO leads to a signaling cascade that culminates in the activation and nuclear translocation of the Gli family of transcription factors, which in turn regulate the expression of Hh target genes.

This compound is a synthetic, small-molecule aminoproline compound that acts as a potent antagonist of the Hh pathway.[3][4] It exerts its inhibitory effect by directly binding to and antagonizing the activity of SMO.[5][6] This makes this compound a valuable tool for dissecting the roles of Hh signaling in both normal physiology and disease states.

Quantitative Data

The following table summarizes the key quantitative parameters of this compound, providing a basis for experimental design and comparison with other Hh pathway modulators.

| Parameter | Value | Species/System | Reference(s) |

| IC₅₀ | 100-200 nM | Hh-responsive reporter cell line | [3][4] |

| Kᵢ (for Smoothened) | 44 nM | Not specified | [3][4] |

Signaling Pathways and Mechanism of Action

This compound functions as a direct antagonist of Smoothened, a central component of the Hedgehog signaling cascade. By binding to SMO, this compound prevents its activation, even in the presence of an upstream stimulus (i.e., Hh ligand binding to PTCH or inactivating mutations in PTCH). This blockade of SMO activation halts the downstream signaling events, ultimately preventing the nuclear translocation of Gli transcription factors and the expression of Hh target genes.

Figure 1. The Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments that have been successfully used to characterize the activity of this compound.

Hedgehog Signaling Reporter Assay

This assay is used to quantify the inhibitory activity of compounds on the Hh pathway in a cell-based system.

-

Cell Line: An Hh-responsive reporter cell line, such as the 's12' cell line, is used.[7] These cells are engineered to express a reporter gene (e.g., luciferase) under the control of a Gli-responsive promoter.

-

Protocol:

-

Seed the Hh-responsive reporter cells in a 96-well plate and allow them to adhere overnight.

-

The following day, replace the medium with a low-serum medium.

-

Add a known concentration of an Hh pathway agonist, such as a Sonic Hedgehog (Shh)-conditioned medium or a small molecule agonist like SAG, to stimulate the pathway.

-

Concurrently, treat the cells with a serial dilution of this compound (or a vehicle control, e.g., DMSO).

-

Incubate the plate for 24-48 hours to allow for reporter gene expression.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

-

Plot the reporter activity against the log concentration of this compound to determine the IC₅₀ value.

-

In Vitro Basal Cell Carcinoma (BCC) Model

This ex vivo model uses skin explants to study the effects of Hh pathway inhibitors on BCC-like lesions.

-

Model System: Skin punches from Ptch+/- heterozygous mice that have been exposed to UV radiation to induce the formation of microscopic BCC-like lesions.[3] These mice often carry a lacZ reporter gene under the control of the Ptch1 promoter, allowing for visualization of Hh pathway activity.

-

Protocol:

-

Harvest 4 mm skin punches from the dorsal skin of UV-irradiated Ptch+/- mice.

-

Culture the skin punches in an appropriate medium.

-

Treat the skin punches with this compound (e.g., 5 µM) or a vehicle control for a specified period (e.g., 4 days).[3]

-

Analysis of Lesion Regression:

-

Fix the skin punches and perform whole-mount X-gal staining.

-

Count the number of blue-stained basaloid lesions under a microscope. A reduction in the number and size of lesions in the this compound-treated group indicates efficacy.[3]

-

-

Analysis of Proliferation and Apoptosis:

-

Fix, embed, and section the skin punches.

-

Perform immunohistochemistry for a proliferation marker, such as Proliferating Cell Nuclear Antigen (PCNA).[3]

-

Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.[3]

-

Quantify the percentage of PCNA-positive and TUNEL-positive cells within the basaloid nests to determine the effect of this compound on cell proliferation and apoptosis.

-

-

Figure 2. Experimental workflow for the in vitro Basal Cell Carcinoma model.

In Vivo Topical Application in a Murine BCC Model

This protocol describes the use of a topical formulation of this compound in a genetically engineered mouse model of BCC.

-

Model System: Ptch1+/- K14CreER p53 fl/fl mice, a genetically engineered model that develops BCCs.

-

Topical Formulation: this compound can be formulated in a topical aqueous base cream (e.g., 3.5% wt/wt).[3]

-

Protocol:

-

Apply the this compound cream or a placebo cream topically to the BCCs on the dorsal skin of the mice.

-

The treatment can be administered twice daily, 5 days a week, for a period of up to 42 days.[3]

-

Analysis of Tumor Regression:

-

Monitor tumor size throughout the treatment period using calipers.

-

At the end of the study, harvest the tumors for histological analysis to assess tumor regression and changes in morphology.

-

-

Analysis of Hh Pathway Inhibition:

-

Harvest tumor tissue and extract RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of the Hh target gene Gli1. A reduction in Gli1 mRNA levels in the this compound-treated tumors indicates target engagement and pathway inhibition.

-

-

Summary and Conclusion

This compound is a well-characterized and potent inhibitor of the Hedgehog signaling pathway, acting as a direct antagonist of Smoothened. Its utility has been demonstrated in a variety of in vitro and in vivo models, making it an invaluable tool for researchers studying the role of Hh signaling in development and disease. The experimental protocols outlined in this guide provide a solid foundation for utilizing this compound to investigate the intricacies of the Hedgehog pathway and to explore its potential as a therapeutic target.

Figure 3. Mechanism of this compound as a direct antagonist of Smoothened.

References

- 1. Effect of ultraviolet-B radiation on the in vivo growth of murine melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. A cell-based bioluminescence reporter assay of human Sonic Hedgehog protein autoprocessing to identify inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. web.stanford.edu [web.stanford.edu]

- 7. pnas.org [pnas.org]

An In-depth Technical Guide to CUR61414 for Basic Science Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUR61414 is a potent, cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] It belongs to the aminoproline class of compounds and has been a valuable tool in basic science research to investigate the roles of Hh signaling in development and disease, particularly in cancers such as basal cell carcinoma (BCC).[1] Dysregulated Hh signaling is a critical driver in the pathogenesis of BCC, making it a key therapeutic target.[1][2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its application in basic science research. While preclinical studies in murine models demonstrated significant anti-tumor efficacy, it is important to note that a topical formulation of this compound did not show clinical activity in human superficial or nodular BCCs in a Phase I clinical study.[2]

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a seven-transmembrane receptor-like protein.[1] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Smo by Ptch. This allows Smo to transduce the signal downstream, leading to the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3), which in turn regulate the expression of Hh target genes that control cell proliferation, survival, and differentiation.

This compound acts downstream of Ptch, and by binding to Smo, it prevents the activation of the downstream signaling cascade, even in instances of inactivating mutations in Ptch that would otherwise lead to constitutive pathway activation.[1] This targeted inhibition of Smo makes this compound a specific tool for studying Smo-dependent Hh signaling.

Figure 1: Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been quantified in various assays. The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ | 100-200 nM | Hedgehog Reporter Assay | [1] |

| Kᵢ | 44 nM | Smoothened Binding Assay | [1] |

Table 1: In Vitro Potency of this compound

| Experimental Model | Treatment | Outcome | Quantitative Result | Reference |

| Murine BCC Model (Ptch1+/-K14-CreER2 p53fl/fl mice) | Topical this compound | Tumor Size | ~60% decrease in tumor diameter | [2] |

| Murine BCC Model (Ptch1+/-K14-CreER2 p53fl/fl mice) | Topical this compound | Cell Proliferation | Significant reduction in Ki67 staining (p=0.034) | [2] |

| UV-induced Basaloid Lesions in Ptc+/--lacZ mouse skin punches | This compound | Apoptosis | Significant increase in apoptotic nuclei | [1] |

| Shh-induced Basaloid Nests in embryonic skin punches | 1 µM this compound | Cell Proliferation | Inhibition of proliferation (PCNA staining) | [1] |

| Ptc-Null (Tera-28) cells | 1 µM this compound | Gli1 mRNA Expression | Strong inhibition | [1] |

Table 2: Preclinical Efficacy of this compound in Basal Cell Carcinoma Models

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Hedgehog Signaling Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the Hedgehog signaling pathway.

Figure 2: Workflow for a Hedgehog signaling luciferase reporter assay.

Methodology:

-

Cell Culture: Culture Hedgehog-responsive reporter cells (e.g., Shh-LIGHT2 cells, which contain a Gli-responsive luciferase reporter construct) in appropriate growth medium.

-

Cell Seeding: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

Treatment:

-

Starve the cells in a low-serum medium for several hours.

-

Add a Hedgehog pathway agonist, such as Sonic Hedgehog conditioned medium or a small molecule agonist like SAG (Smoothened Agonist).

-

Concurrently, add this compound at a range of concentrations (e.g., from 1 nM to 10 µM) to different wells. Include a vehicle control (e.g., DMSO).

-

-

Incubation: Incubate the plates for 24 to 48 hours to allow for luciferase expression.

-

Lysis and Luminescence Measurement:

-

Lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate solution to the cell lysates.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis: Normalize the luciferase readings to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay). Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC₅₀ value.

Quantitative Real-Time PCR (qRT-PCR) for Gli1 Expression

This protocol is used to measure the effect of this compound on the mRNA levels of the Hedgehog target gene, Gli1.

Methodology:

-

Cell Culture and Treatment: Culture cells with an active Hedgehog pathway (e.g., Ptch-null cells or cells stimulated with a Hh agonist). Treat the cells with this compound at the desired concentration and for the appropriate duration.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qRT-PCR:

-

Prepare a reaction mixture containing cDNA, Gli1-specific primers, and a suitable qPCR master mix (e.g., containing SYBR Green or a TaqMan probe).

-

Run the qRT-PCR reaction in a real-time PCR cycler.

-

Include a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

-

Data Analysis: Calculate the relative expression of Gli1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated control.

In Vitro 3D Basal Cell Carcinoma Model

This model mimics the three-dimensional architecture of BCC and is useful for evaluating the efficacy of inhibitors like this compound. One approach involves treating embryonic skin explants with Shh to induce basaloid nests.

Methodology:

-

Skin Explant Culture:

-

Isolate skin from mouse embryos (e.g., E14.5).

-

Create 4-mm skin punches and place them on a culture insert at the air-liquid interface.

-

Culture the explants in a suitable medium.

-

-

Induction of Basaloid Nests: Add recombinant Sonic Hedgehog protein (ShhOCT) to the culture medium to induce the formation of BCC-like basaloid nests over several days (e.g., 6 days).

-

Treatment with this compound: After the formation of basaloid nests, treat the skin explants with this compound at the desired concentration (e.g., 1 µM) for a specified period (e.g., 48 hours to 4 days).

-

Analysis:

-

Fix the skin explants in formalin and embed them in paraffin.

-

Section the embedded tissue and perform histological analysis (e.g., H&E staining) to observe the morphology of the basaloid nests.

-

Perform immunohistochemistry for proliferation (PCNA) and apoptosis (TUNEL) markers.

-

Proliferation and Apoptosis Assays in Skin Tissue

a) PCNA Staining for Proliferation

Proliferating Cell Nuclear Antigen (PCNA) is a marker for cells in the G1/S phase of the cell cycle.

Methodology:

-

Tissue Preparation: Use paraffin-embedded sections of skin explants or biopsies.

-

Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval by heating the slides in a citrate buffer.

-

Immunostaining:

-

Block endogenous peroxidase activity.

-

Incubate the sections with a primary antibody against PCNA.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a chromogenic substrate (e.g., DAB) to visualize the staining.

-

Counterstain with hematoxylin.

-

-

Analysis: Quantify the number of PCNA-positive cells within the basaloid nests or tumor areas and compare between this compound-treated and control groups.

b) TUNEL Assay for Apoptosis

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Tissue Preparation: Use paraffin-embedded sections of skin explants or biopsies.

-

Permeabilization: Deparaffinize, rehydrate, and permeabilize the tissue sections.

-

TUNEL Reaction:

-

Incubate the sections with Terminal deoxynucleotidyl transferase (TdT) and a solution of labeled dUTPs (e.g., biotin-dUTP or fluorescently labeled dUTP).

-

If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate.

-

If using a fluorescently labeled dUTP, visualize directly using a fluorescence microscope.

-

-

Analysis: Quantify the number of TUNEL-positive (apoptotic) cells within the basaloid nests or tumor areas and compare between this compound-treated and control groups.

Summary and Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway that acts by directly antagonizing Smoothened. Its utility in basic science research is underscored by its potent and specific inhibition of Hh signaling, which has been demonstrated in a variety of in vitro and in vivo models. This technical guide provides researchers with the necessary information and protocols to effectively utilize this compound as a tool to probe the function of the Hedgehog pathway in normal and pathological processes. While its preclinical efficacy in mouse models of basal cell carcinoma was promising, the lack of clinical activity in a Phase I trial for topical application highlights the challenges in translating preclinical findings to human therapies and underscores the importance of further research into drug delivery and species-specific differences in drug response.

References

- 1. Identification of a small molecule inhibitor of the hedgehog signaling pathway: Effects on basal cell carcinoma-like lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Superficial or Nodular Basal Cell Carcinoma with Topically Formulated Small Molecule Inhibitor of Smoothened - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Activity of CUR61414: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CUR61414 is a potent and cell-permeable small molecule inhibitor of the Hedgehog (Hh) signaling pathway.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. The information presented is intended to support further research and drug development efforts targeting the Hedgehog pathway, which is aberrantly activated in various cancers, most notably basal cell carcinoma (BCC).[2][3]

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly binding to and antagonizing Smoothened (Smo), a key transmembrane protein in the pathway.[1][4][5] In the canonical Hh pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition of Smoothened.[5] This allows Smo to transduce the signal downstream, ultimately leading to the activation of the GLI family of transcription factors and the expression of Hh target genes that drive cell proliferation and survival.[5][6] this compound selectively binds to Smo with a high affinity, preventing its activation even in the presence of an upstream stimulus, thereby blocking the entire downstream signaling cascade.[1][4][7]

Quantitative Biological Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Cell Line | Parameter | Value | Reference |

| Hh-Reporter Assay | Shh-Light II | IC50 | 100-200 nM | [1][4] |

| Hh-Reporter Assay | C3H10T1/2 | IC50 | 300 nM | [1] |

| Smoothened Binding | - | Ki | 44 nM | [1] |

Table 2: Effects of this compound on Basaloid Lesions in an In Vitro BCC Model

| Treatment | Effect on Proliferation (% PCNA-positive cells) | Effect on Apoptosis (% TUNEL-positive cells) | Reference |

| Vehicle | High | Low | [2] |

| This compound (1 µM) | Significantly decreased | Significantly increased | [2] |

Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Caption: Canonical Hedgehog signaling pathway and inhibition by this compound.

Experimental Workflows and Protocols

Hedgehog Signaling Reporter Assay

This assay is used to quantify the activity of the Hedgehog pathway in response to inhibitors.

Caption: Workflow for the Hedgehog signaling reporter assay.

Detailed Protocol:

-

Cell Culture: Shh-Light II cells, which stably express a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and grown to confluence.

-

The media is then replaced with low-serum media containing a constant concentration of a Hedgehog pathway agonist (e.g., a purified N-terminal fragment of Sonic Hedgehog protein, Shh-N) and varying concentrations of this compound.

-

After a 48-hour incubation, the cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

-

-

Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

In Vitro Basal Cell Carcinoma (BCC) Model

This model assesses the effect of this compound on the proliferation and apoptosis of BCC-like lesions.[2]

Detailed Protocol:

-

Explant Culture:

-

Skin punches are taken from mouse embryos and cultured in vitro.

-

To induce the formation of basaloid nests that resemble BCC, the explants are treated with a highly active form of Shh protein for 6 days.[2]

-

-

Treatment:

-

After the formation of basaloid lesions, the explants are treated with either vehicle (DMSO) or this compound at a concentration of 1 µM for an additional 48 hours.[2]

-

-

Analysis:

-

The skin punches are then fixed, embedded in paraffin, and sectioned.

-

Proliferation Assay: Sections are stained with an antibody against Proliferating Cell Nuclear Antigen (PCNA). The percentage of PCNA-positive cells within the basaloid nests is quantified.

-

Apoptosis Assay: Adjacent sections are subjected to a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells. The percentage of TUNEL-positive cells within the basaloid nests is quantified.

-

Chick Neural Plate Explant Assay

This assay confirms the inhibitory activity of this compound on Hedgehog-dependent cell fate specification in a developmental context.[2]

Detailed Protocol:

-

Explant Dissection and Culture:

-

Intermediate regions of the neural plate are dissected from early-stage chick embryos.

-

The explants are cultured in a collagen gel matrix.

-

-

Treatment:

-

Explants are treated with a combination of Shh protein and varying concentrations of this compound.

-

-

Analysis:

-

After a 22-hour incubation, the explants are fixed and stained by immunohistochemistry for the expression of ventral neural markers, such as Nkx2.2, and more dorsal markers, like Pax7. The expression patterns of these markers are indicative of the level of Hedgehog signaling activity.[2]

-

Conclusion

This compound is a well-characterized inhibitor of the Hedgehog signaling pathway with potent activity in preclinical models of basal cell carcinoma. Its mechanism of action, involving direct antagonism of Smoothened, has been clearly elucidated. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers working on novel therapies targeting aberrant Hedgehog signaling in cancer and other diseases. While early clinical trials with a topical formulation of this compound for BCC did not show clinical activity, the compound remains a valuable tool for preclinical research into the Hedgehog pathway.[5][8]

References

- 1. medchemexpress.com [medchemexpress.com]